Formylurea

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Formylurea can be synthesized through the reaction of formic acid with urea. The process typically involves heating the reactants in the presence of a catalyst. The reaction can be represented as follows:

HCOOH+NH₂CONH₂→HCONHCONH₂+H₂O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where formic acid and urea are fed into a reaction vessel. A catalyst is added to facilitate the reaction, and the mixture is heated and stirred to ensure complete conversion. The product is then purified through distillation or crystallization .

化学反応の分析

Three-Component Reaction with Alkyl Isocyanides and Dialkyl Acetylenedicarboxylates

Formylurea participates in a one-pot, three-component reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates to synthesize highly functionalized dihydropyrimidinones . This reaction proceeds via the following steps:

-

Reactive Intermediate Formation : Alkyl isocyanides react with dialkyl acetylenedicarboxylates to generate a zwitterionic intermediate.

-

Nucleophilic Attack : this compound traps the intermediate, leading to cyclization and subsequent formation of dihydropyrimidinones.

Key Features :

-

Conditions : Room temperature, solvent-free or in polar aprotic solvents.

-

Yield : Moderate to high (exact yields depend on substituents of reactants).

-

Applications : Dihydropyrimidinones are pharmacologically relevant scaffolds in drug discovery.

Table 1: Reaction Components and Products

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| Alkyl isocyanide | Dialkyl acetylenedicarboxylate | This compound | Functionalized dihydropyrimidinone |

Hydrolysis

This compound undergoes hydrolysis under acidic or basic conditions, cleaving the formyl-urea bond to yield formic acid and urea .

Conditions :

-

Acidic : HCl or H₂SO₄, elevated temperatures.

-

Basic : NaOH or KOH, reflux.

Applications : This reaction is critical in environmental degradation studies of urea derivatives.

Oxidation

Oxidation of this compound with strong oxidizing agents like potassium permanganate (KMnO₄) produces carbon dioxide and ammonia :

Mechanism : The formyl group is oxidized to CO₂, while the urea moiety releases NH₃.

Substitution Reactions

The formyl group in this compound can be substituted under specific conditions:

-

Thiourea Formation : Reaction with H₂S or P₂S₅ replaces the oxygen atom in the formyl group with sulfur.

-

Nucleophilic Aromatic Substitution : In aromatic derivatives, the formyl group directs electrophilic substitution.

Biological Interactions

This compound acts as a substrate for enzymes like triuret hydrolase (TrtA) .

Table 2: Enzyme-Substrate Specificity

| Enzyme | Substrate | Specific Activity (U/mg) |

|---|---|---|

| Triuret hydrolase | Triuret | 24 |

| Triuret hydrolase | This compound | 0.07 |

This low activity suggests this compound is a minor substrate, highlighting its role in niche biochemical pathways.

Industrial and Synthetic Relevance

This compound serves as a precursor for:

科学的研究の応用

Chemical Applications

Formylurea serves as an intermediate in the synthesis of other organic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Key Reactions:

- Hydrolysis: this compound can be hydrolyzed to produce formic acid and urea.

- Oxidation: It can be oxidized to yield carbon dioxide and ammonia.

- Substitution Reactions: The formyl group can be substituted with other functional groups under specific conditions.

Biological Research

In biological contexts, this compound has been studied for its potential role in biochemical pathways. It may participate in formylation reactions , which modify proteins and other biomolecules, potentially altering their function and activity.

Case Study: Triuret Hydrolase

A study identified triuret hydrolase (TrtA), which demonstrates specific activity towards triuret but also shows reactivity with this compound. The enzyme's specificity was quantified, revealing that this compound exhibited a specific activity of , indicating its potential relevance in biochemical processes involving nitrogen-containing compounds .

| Substrate | Specific Activity (U/mg) | Specificity Ratio |

|---|---|---|

| Triuret | 24 | 1 |

| This compound | 0.07 | |

| Biuret | 0.0004 |

Medical Applications

This compound is being investigated for its therapeutic properties . Its structural similarities to other urea derivatives suggest potential uses in drug design and development.

Potential Therapeutic Uses:

- Modulation of metabolic pathways.

- Development of novel pharmacological agents targeting specific diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of resins and plastics. Its properties make it suitable for incorporation into various polymer formulations.

Industrial Processes:

- Used as a precursor for synthesizing more complex urea derivatives.

- Contributes to the production of environmentally friendly materials due to its nitrogen content.

Environmental Impact

Research has indicated that compounds related to this compound can play a role in environmental processes, particularly in the degradation of nitrogen-containing pollutants by soil microorganisms.

Case Study: Microbial Degradation

A study on the metabolism of isouron-related compounds by soil microorganisms highlighted the role of microbial communities in degrading nitrogenous compounds, including those derived from this compound .

作用機序

The mechanism by which formylurea exerts its effects involves its interaction with various molecular targets. In biological systems, it can participate in formylation reactions, modifying proteins and other biomolecules. This modification can alter the function and activity of the target molecules, influencing various biochemical pathways .

類似化合物との比較

Formylurea is similar to other urea derivatives such as:

Methylurea: Where a methyl group replaces one hydrogen atom.

Ethylurea: Where an ethyl group replaces one hydrogen atom.

Phenylurea: Where a phenyl group replaces one hydrogen atom.

生物活性

Formylurea is a compound of increasing interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores the mechanisms, applications, and relevant studies associated with this compound, providing a comprehensive overview of its biological activity.

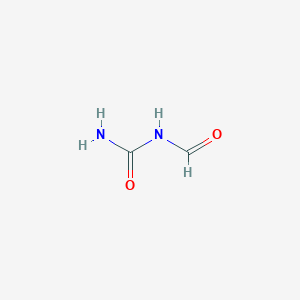

Chemical Structure and Properties

This compound is synthesized through the reaction of formic acid and urea, resulting in the following chemical reaction:

This reaction typically requires heating and the presence of a catalyst to facilitate the formation of this compound. The compound can undergo various chemical transformations, including hydrolysis, oxidation, and substitution reactions, which can influence its biological activity.

This compound primarily exerts its biological effects through formylation reactions , where it modifies proteins and other biomolecules. This modification can alter the function and activity of target molecules, influencing multiple biochemical pathways. For instance, this compound has been shown to interact with enzymes involved in metabolic processes, potentially affecting cellular functions and signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been investigated for its potential effects against various pathogens, including bacteria and fungi. For example, derivatives of this compound have shown promising results in inhibiting Helicobacter pylori, a common gastric pathogen . Additionally, studies indicate that certain derivatives possess urease inhibitory activity, which is crucial for managing infections caused by urease-producing organisms .

Cytotoxicity

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In a comparative study involving several derivatives of formylchromones (related compounds), some exhibited selective cytotoxicity against human tumor cells while sparing normal cells. This selectivity suggests potential therapeutic applications in cancer treatment .

Case Studies

Several case studies highlight the biological activities of this compound:

- Case Study 1 : A study examining the cytotoxicity of 3-formylchromone derivatives found that specific modifications to the structure significantly enhanced their activity against tumor cells. While not directly involving this compound, these findings suggest that similar structural modifications could enhance the efficacy of this compound derivatives .

- Case Study 2 : Research on triuret hydrolase (TrtA) revealed that this compound acts as a substrate for this enzyme, which plays a role in nitrogen metabolism in certain bacteria. The enzymatic activity was quantitatively assessed, showing that this compound has a specific activity ratio that indicates its potential role in microbial metabolism .

Comparative Analysis

The following table summarizes key findings related to the biological activities and comparative effectiveness of this compound and its derivatives:

| Compound | Specific Activity (U/mg) | Biological Activity |

|---|---|---|

| This compound | 0.07 | Substrate for triuret hydrolase |

| 3-Formylchromone | Varies | Cytotoxic against tumor cells |

| Urease Inhibitors | Varies | Inhibition of Helicobacter pylori |

特性

IUPAC Name |

N-carbamoylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O2/c3-2(6)4-1-5/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWMUPQBELRFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152287 | |

| Record name | Formylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-24-5 | |

| Record name | Formylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2HU8HP4ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。